N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a novel compound identified through high-throughput screening for its potential anti-cancer properties. [] It belongs to a class of compounds being investigated for their ability to modulate chemokine receptors. [] This compound exhibits selective cytotoxicity towards cancer cells, particularly those with mutations in the p53 tumor suppressor gene, suggesting its potential as a targeted cancer therapeutic. []
While the precise mechanism of action of N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide remains to be fully elucidated, preliminary research suggests that it induces apoptosis, a form of programmed cell death, more effectively in cancer cells harboring mutant or absent p53. [] This finding suggests a synthetic lethality relationship between the compound and p53 mutations, implying that the compound's activity is specifically lethal in the context of p53 deficiency. [] Furthermore, the compound was observed to increase DNA damage and caspase-3 cleavage, both hallmarks of apoptosis. []
Research on N-(4-chlorobenzyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is in its early stages, focusing primarily on its potential as a targeted cancer therapeutic. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4